Lipophilicity Modulation: LogP Shift vs. Parent Scaffold
The target compound 5-((Dimethylamino)methyl)-4-phenyl-1,3-thiazol-2-amine (CAS 3008-60-4) exhibits a computed LogP of approximately 2.45, as reported on supplier datasheets based on predicted physicochemical parameters . By contrast, the unsubstituted parent scaffold 4-phenylthiazol-2-amine (CAS 2010-06-2) displays a LogP of approximately 2.97 . This represents a reduction of ~0.52 log units, attributable to the introduction of the polar dimethylaminomethyl group at the C5 position. The lower LogP indicates reduced lipophilicity and potentially improved aqueous solubility relative to the parent compound, a parameter of direct relevance to bioavailability predictions and formulation development. The p-tolyl analog 5-[(dimethylamino)methyl]-4-(4-methylphenyl)-1,3-thiazol-2-amine (CAS 870693-07-5, MW 247.36) would be expected to exhibit higher LogP due to the additional methyl group on the phenyl ring, further differentiating the target compound within the analog series .
| Evidence Dimension | Lipophilicity (LogP / cLogP) |
|---|---|
| Target Compound Data | LogP ≈ 2.45 (computed, supplier datasheet) |
| Comparator Or Baseline | 4-Phenylthiazol-2-amine (CAS 2010-06-2): LogP ≈ 2.97 |
| Quantified Difference | ΔLogP ≈ -0.52 log units (target more hydrophilic than parent) |
| Conditions | Predicted/computed LogP values from supplier chemical databases |
Why This Matters
The reduced lipophilicity of CAS 3008-60-4 relative to the unsubstituted parent scaffold directly impacts solubility, permeability, and metabolic stability predictions, influencing compound selection for lead optimization cascades where lower LogP is preferred for drug-likeness (Lipinski's Rule of Five compliance).
